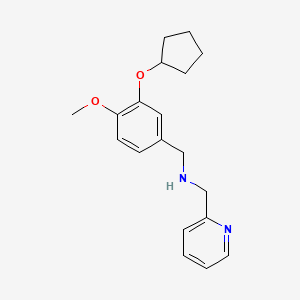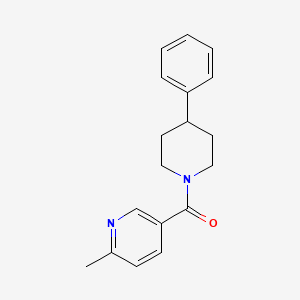
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone, also known as PPYM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. PPYM is a small molecule that belongs to the class of piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to exhibit various biochemical and physiological effects in animal models. These effects include analgesia, antidepressant-like effects, and anxiolytic effects. (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has also been shown to exhibit anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
One advantage of using (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the central nervous system. However, one limitation of using (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
将来の方向性
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and epilepsy. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone and to identify any potential side effects or toxicity.
合成法
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone can be synthesized using various methods, including the reaction of 4-phenylpiperidine with 3-bromopyridine in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylpiperidine with 3-chloropyridine in the presence of a base and a palladium catalyst.
科学的研究の応用
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study investigated the effects of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone on the central nervous system and found that it exhibited antidepressant-like effects in animal models. Another study found that (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone exhibited potent analgesic effects in animal models of pain.
特性
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-7-4-10-18-13-16)19-11-8-15(9-12-19)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDZMUYVBSTMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)



![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)


![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)